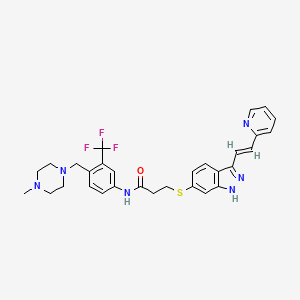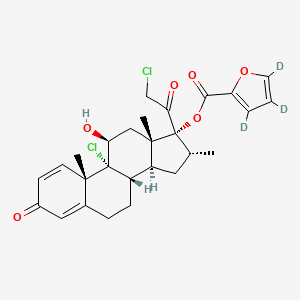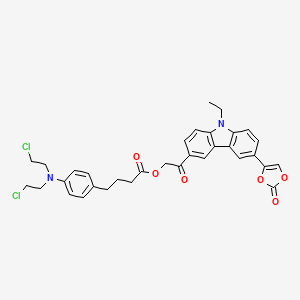
Sniper(abl)-015
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sniper(abl)-015 is a chimeric small molecule designed to induce the degradation of specific proteins via the ubiquitin-proteasome systemThese compounds recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent proteasomal degradation . This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia .
準備方法
The synthesis of Sniper(abl)-015 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that binds to the target protein, BCR-ABL. These ligands are linked by spacers with optimal lengths to ensure effective recruitment of the IAP ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps, including the preparation of the individual ligands, the synthesis of the linker, and the final conjugation of the ligands to form the chimeric molecule . Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.
化学反応の分析
Sniper(abl)-015 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system. The compound induces the ubiquitylation of the target protein, BCR-ABL, leading to its degradation . Common reagents used in these reactions include the E3 ubiquitin ligase of the IAP family and the proteasome complex. The major product formed from these reactions is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids .
科学的研究の応用
Sniper(abl)-015 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying targeted protein degradation mechanisms. In biology, it is used to investigate the role of BCR-ABL in cellular processes and disease progression . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of chronic myeloid leukemia, as it effectively induces the degradation of the BCR-ABL fusion protein .
作用機序
The mechanism of action of Sniper(abl)-015 involves the recruitment of the E3 ubiquitin ligase of the IAP family to the target protein, BCR-ABL. This recruitment leads to the ubiquitylation of BCR-ABL, marking it for degradation by the proteasome . The molecular targets involved in this process include the BCR-ABL fusion protein and the E3 ubiquitin ligase of the IAP family . The pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of the ubiquitylated target protein .
類似化合物との比較
Sniper(abl)-015 is unique among similar compounds due to its specific targeting of the BCR-ABL fusion protein. Other similar compounds include proteolysis-targeting chimeras (PROTACs), which also induce targeted protein degradation via the ubiquitin-proteasome system . this compound specifically recruits the IAP ubiquitin ligase, whereas PROTACs can recruit various E3 ligases . This specificity makes this compound particularly effective in targeting and degrading the BCR-ABL fusion protein, which is a key driver of chronic myeloid leukemia .
特性
分子式 |
C58H70F3N9O9 |
|---|---|
分子量 |
1094.2 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3,3-diphenyl-1-[2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]propan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H70F3N9O9/c1-39(62-2)53(71)68-51(42-18-10-5-11-19-42)57(75)70-29-13-22-48(70)55(73)69-52(50(40-14-6-3-7-15-40)41-16-8-4-9-17-41)56(74)64-28-31-77-33-35-78-34-32-76-30-27-63-54(72)44-21-12-20-43(36-44)47-37-49(66-38-65-47)67-45-23-25-46(26-24-45)79-58(59,60)61/h3-4,6-9,12,14-17,20-21,23-26,36-39,42,48,50-52,62H,5,10-11,13,18-19,22,27-35H2,1-2H3,(H,63,72)(H,64,74)(H,68,71)(H,69,73)(H,65,66,67)/t39-,48-,51-,52-/m0/s1 |
InChIキー |
CYNNYMZGPVIXHI-ZUDXTMBRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
正規SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


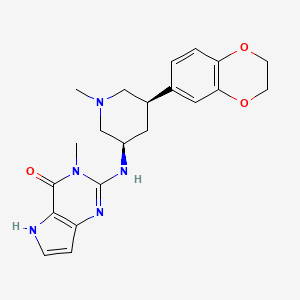
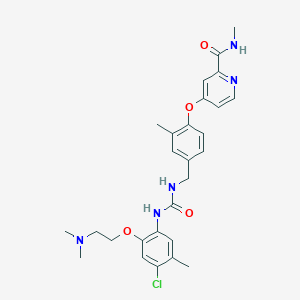



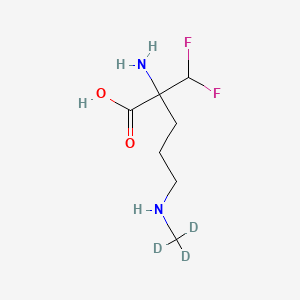
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
